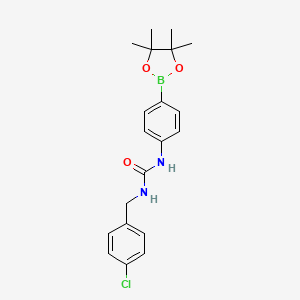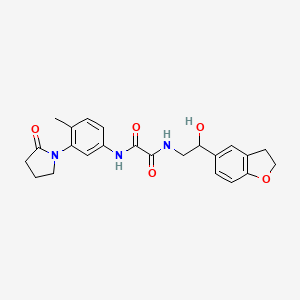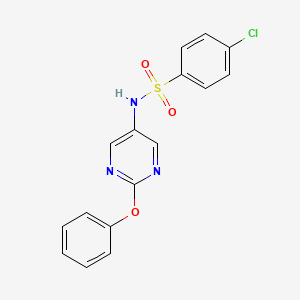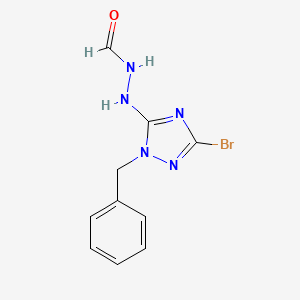
1-(4-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(4-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a derivative of 1,3-disubstituted ureas, which are characterized by the presence of a urea moiety flanked by two different aromatic or polycyclic substituents. The specific structure of this compound includes a 4-chlorobenzyl group and a phenyl group substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, indicating potential utility in various chemical reactions, particularly in Suzuki coupling reactions due to the presence of the boronate ester group.
Synthesis Analysis
The synthesis of related 1,3-disubstituted ureas typically involves the reaction of an isocyanate with an amine. In the case of 1-(4-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, the synthesis would likely involve the reaction of 4-chlorobenzyl isocyanate with an amine derivative of the tetramethyl dioxaborolane-substituted phenyl group. While the provided papers do not describe the synthesis of this exact compound, they do detail the synthesis of similar compounds, such as 1-isocyanatoadamantane, which was prepared with a yield of 85% by reacting diphenylphosphoryl azide with (adamantan-1-yl)carboxylic acid .
Molecular Structure Analysis
The molecular structure of 1-(4-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea would feature a central urea linkage, which is a planar and polar functional group that can engage in hydrogen bonding. The 4-chlorobenzyl moiety would add electron-withdrawing character through the chlorine substituent, potentially affecting the reactivity of the urea group. The tetramethyl dioxaborolane group would introduce steric bulk and the potential for coordination to transition metals due to the boron atom.
Chemical Reactions Analysis
Compounds containing 1,3,2-dioxaborolane groups are often used in Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides or triflates, in the presence of a palladium catalyst. The presence of the 4-chlorobenzyl group in the molecule suggests that it could act as an electrophile in such reactions. The provided papers do not discuss the reactivity of this specific compound, but the synthesis and in vitro assay of related 1-aryl-3-(2-chloroethyl) ureas as potential anticancer agents indicate that the urea moiety can be a versatile functional group in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea would be influenced by its functional groups. The urea linkage is known for its ability to engage in hydrogen bonding, which could affect solubility and melting point. The chlorine substituent would likely increase the density and contribute to the overall polarity of the molecule. The boronate ester could confer unique reactivity, such as in the formation of boronate complexes with diols or participation in transmetalation reactions during cross-coupling. The provided papers do not offer specific data on the physical and chemical properties of the compound , but they do provide insights into the properties of structurally related ureas .
Applications De Recherche Scientifique
Urea Biosensors
Urea biosensors have been developed to detect and quantify urea concentration in various fields such as healthcare, fisheries, dairy, food preservation, and agriculture. These sensors use the enzyme urease as a bioreceptor element, with advancements in material science enabling enhanced performance through the use of nanoparticles and conducting polymers for enzyme immobilization. Such biosensors are critical for diagnosing diseases, ensuring food safety, and monitoring environmental health (Botewad et al., 2021).
Urease Inhibitors
Urease inhibitors are explored as potential drugs for treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Despite the clinical use of acetohydroxamic acid for urinary tract infections, its severe side effects have driven research towards exploring other urease inhibitors, including herbal extracts, as alternative therapies (Kosikowska & Berlicki, 2011).
Urea in Agriculture
In agriculture, urea is widely used as a nitrogen fertilizer . Research has focused on understanding the mechanisms of urea metabolism in ruminants, its regulation by rumen bacterial urease, and strategies to improve the efficiency of urea utilization in ruminant diets. This has implications for developing new strategies to enhance the nutritional value and environmental impact of ruminant feed (Jin et al., 2018).
Drug Design
Ureas are important in drug design , serving as a functional group to make drug-target interactions for a broad range of bioactivities. The hydrogen bonding capabilities of ureas enable the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules, illustrating their significance in medicinal chemistry (Jagtap et al., 2017).
Environmental Applications
Research on urea-based herbicides has explored their effects on non-target organisms, particularly fish and amphibians. Studies suggest that sub-lethal concentrations of diuron, a urea-based herbicide, can cause adverse effects in aquatic life, indicating the need for further investigation into the mechanisms of toxicity and potential ecological impacts (Marlatt & Martyniuk, 2017).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BClN2O3/c1-19(2)20(3,4)27-21(26-19)15-7-11-17(12-8-15)24-18(25)23-13-14-5-9-16(22)10-6-14/h5-12H,13H2,1-4H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCUGWYASZIAIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6'-fluoro-4'-methyl-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoline]](/img/structure/B2529227.png)


![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2529232.png)

![1-[(2-chlorophenoxy)methyl]-4-nitro-1H-pyrazole](/img/structure/B2529236.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2529241.png)
![N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2529242.png)

![2-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2529245.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2529248.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide](/img/structure/B2529249.png)